Fmoc-Glu(OAll)-OH

Descripción general

Descripción

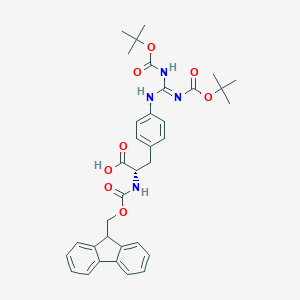

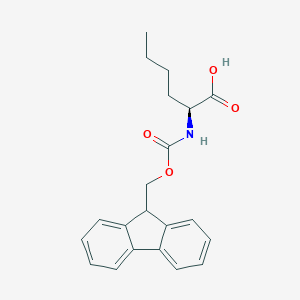

Fmoc-Glu(OAll)-OH, a synthetic amino acid, is an important component of peptides and proteins. It is a derivative of the natural amino acid glutamate, and is used in a variety of laboratory and scientific applications. This compound is often used in the synthesis of peptides and proteins, as it is able to form strong peptide bonds with other amino acids. It is also used in biochemical research, as it is able to interact with a wide range of biological molecules.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

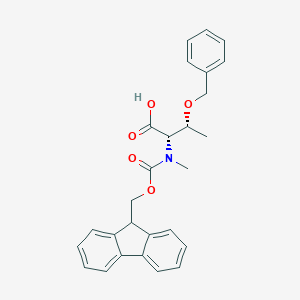

Fmoc-Glu(OAll)-OH se utiliza como bloque de construcción para la síntesis de péptidos en fase sólida . El grupo Fmoc proporciona protección para el grupo amino durante el proceso de síntesis, y el grupo OAll se puede eliminar selectivamente para revelar el grupo carboxilo para la formación del enlace peptídico.

Transformación de Grupos Funcionales

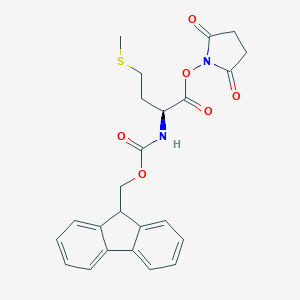

El grupo funcional éster alílico (OAll) en this compound puede participar en varias reacciones de síntesis orgánica, como hidrogenación, oxidación y condensación . Esto lo convierte en un reactivo versátil en la síntesis de moléculas orgánicas complejas.

Síntesis de Péptidos Cíclicos

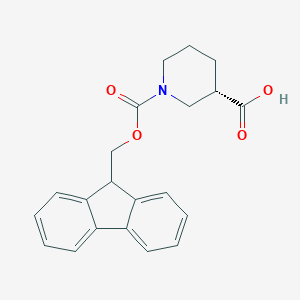

this compound se utiliza como un bloque de construcción con protección ortogonal para la síntesis de péptidos cíclicos de cabeza a cola . Los péptidos cíclicos tienen una variedad de actividades biológicas y son importantes en el descubrimiento de fármacos.

4. Síntesis de Ésteres y Amidas Ramificados El grupo OAll en this compound se puede eliminar selectivamente en presencia de grupos protectores basados en Fmoc y tBu mediante tratamiento con Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . Esto facilita la síntesis de ésteres y amidas ramificadas, y lactonas y lactamas que incorporan una unidad de glutamato .

Análisis Bioquímico

Biochemical Properties

Fmoc-Glu(OAll)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group serves as a protective group for the amino terminus, preventing unwanted reactions during peptide synthesis. The glutamate group can form amide bonds with other amino acids, while the OAll group provides additional stability and specificity to the reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise. Additionally, it can impact mental performance during stress-related tasks and prevent exercise-induced muscle damage. These effects are attributed to its role as an ergogenic supplement, enhancing physical and mental performance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Fmoc group binds to the amino terminus of peptides, protecting it from unwanted reactions. The glutamate group forms amide bonds with other amino acids, facilitating peptide bond formation. The OAll group provides additional stability and specificity to the reactions, ensuring the desired peptide structure is achieved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as -20°C for up to three years in powder form and up to six months in solution form at -80°C. Repeated freeze-thaw cycles can lead to degradation and reduced efficacy. Long-term studies have shown that this compound maintains its stability and functionality when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance physical and mental performance without adverse effects. At higher doses, toxic effects such as muscle damage and metabolic disturbances have been observed. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors involved in peptide synthesis, influencing metabolic flux and metabolite levels. The compound’s role in enhancing anabolic hormone secretion and fuel supply during exercise further highlights its involvement in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues, enhancing its efficacy in peptide synthesis and other biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications. These mechanisms ensure its proper distribution within cellular compartments, facilitating its role in peptide synthesis and other biochemical reactions. The compound’s localization within specific organelles enhances its functionality and stability .

Propiedades

IUPAC Name |

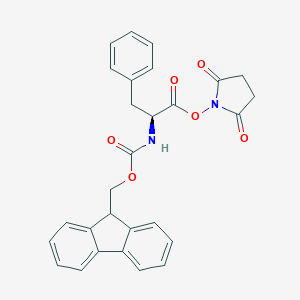

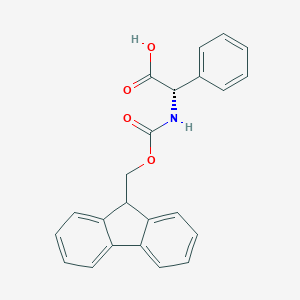

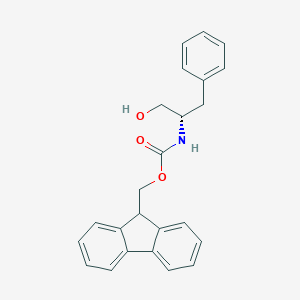

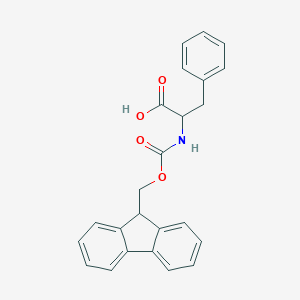

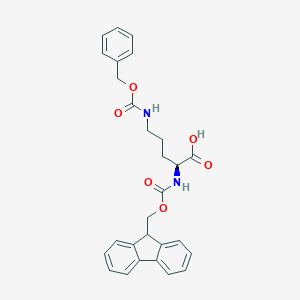

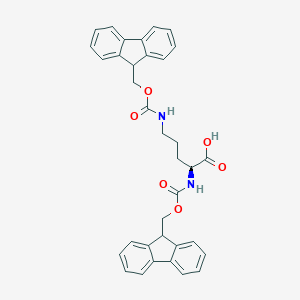

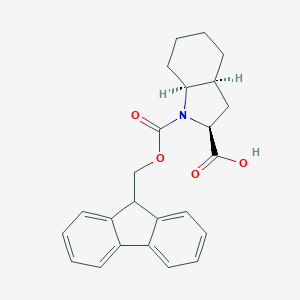

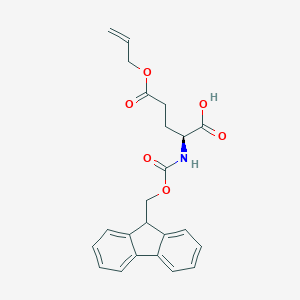

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBARFFNYOKIAX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427066 | |

| Record name | Fmoc-Glu(OAll)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133464-46-7 | |

| Record name | Fmoc-Glu(OAll)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.